1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene
Overview
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene is an organic compound with the molecular formula C8H6BrF3Cl3. This compound is characterized by the presence of a benzene ring substituted with bromine, trifluoromethyl, and trichloromethyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene typically involves the bromination of 2,3,5-trichlorobenzene followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The trifluoroethyl group can be introduced using trifluoroethyl iodide under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed depend on the type of reaction. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoroethyl groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,2-trifluoroethylbenzene
- 2,3,5-Trichlorobenzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
1-(1-Bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene is unique due to the combination of bromine, trifluoroethyl, and trichloromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-2,3,5-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3F3/c9-7(8(13,14)15)4-1-3(10)2-5(11)6(4)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGRTMXEEINHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(F)(F)F)Br)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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